1,2-Dioleoyl-rac-glycerol

Catalog No.
S618266
CAS No.
2442-61-7
M.F
C39H72O5
M. Wt
621 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dioleoyl-rac-glycerol

CAS Number

2442-61-7

Product Name

1,2-Dioleoyl-rac-glycerol

IUPAC Name

[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Molecular Formula

C39H72O5

Molecular Weight

621 g/mol

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-

InChI Key

AFSHUZFNMVJNKX-CLFAGFIQSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

(+--)-1,2-diolein, (+--)-1,2-dioleoylglycerol, 1,2-diolein, 1,2-dioleoyl-dl-glycerol, 1,2-dioleoyl-rac-glycerol, 1,2-dioleoylglycerol, 1,2-glyceryl dioleate, 9-octadecenoic acid (9Z)-, 1,1'-(1-(hydroxymethyl)-1,2-ethanediyl) ester, 9-octadecenoic acid (9Z)-, 1-(hydroxymethyl)-1,2-ethanediyl ester, 9-octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol, 9-octadecenoic acid (Z)-, 1-(hydroxymethyl)-1,2-ethanediyl ester, di-oleoylglycerol, diolein, dioleoylglycerol, glycerol dioleate, glyceryl 1,2-dioleate, oleic acid diglyceride, olein, 1,2-di-

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC

1.2-Dioleoyl-rac-glycerol (1,2-DOG), also known as (±)-1,2-Diolein, is a type of diacylglycerol (DAG) molecule. DAGs are a class of lipids found in cells and play important roles in various cellular processes, including signal transduction, protein kinase C activation, and membrane trafficking . 1,2-DOG specifically has two oleoyl chains attached to the glycerol backbone, making it a representative of unsaturated DAGs.

-DOG as a Substrate for Protein Kinase C Activation

One of the well-established applications of 1,2-DOG in scientific research is its use as a substrate for protein kinase C (PKC) activation. PKC is a family of enzymes involved in various cellular signaling pathways. 1,2-DOG can bind to and activate specific PKC isoforms, such as conventional PKCs (cPKCs), leading to the initiation of downstream signaling cascades . This property makes 1,2-DOG a valuable tool for studying PKC function and its role in different cellular processes.

-DOG in Studies of Lipid Metabolism and Signaling

1,2-DOG can also be used to investigate various aspects of lipid metabolism and signaling. Due to its ability to interact with enzymes involved in DAG metabolism, such as DAG kinases, 1,2-DOG can serve as a tool to study the regulation of DAG levels and their impact on cellular signaling pathways . Additionally, 1,2-DOG can be used to investigate the role of DAGs in specific biological processes, such as insulin signaling and immune cell function.

1,2-Dioleoyl-rac-glycerol, also known as (±)-1,2-Diolein or rac-Glycerol 1,2-dioleate, is a type of diacylglycerol (DAG) molecule []. DAGs are a class of lipids formed by attaching two fatty acids to a glycerol backbone. In 1,2-Dioleoyl-rac-glycerol, both fatty acids attached are oleic acid, a monounsaturated fatty acid with 18 carbons and one double bond (18:1). The "rac" designation indicates that the molecule is a racemic mixture, meaning it contains both R and S enantiomers at the central carbon of the glycerol backbone.


Molecular Structure Analysis

1,2-Dioleoyl-rac-glycerol has a relatively simple molecular structure. It consists of a glycerol backbone with two oleic acid chains attached at the sn-1 and sn-2 positions []. The presence of the double bond in each oleic acid chain introduces a kink in the molecule, making it less rigid compared to saturated fatty acid-containing DAGs.

  • Glycerol backbone: A three-carbon molecule with hydroxyl groups (OH) at positions 1, 2, and 3.
  • Oleic acid chains: Each chain has 18 carbons (18:1) with a double bond at the ninth carbon from the carboxylic acid end (9Z).
  • sn-1 and sn-2 positions: These specify the attachment points of the fatty acids on the glycerol backbone.

The presence of the hydroxyl groups and the cis double bond in the oleic acid chains contribute to the amphipathic nature of the molecule, meaning it has both hydrophobic (water-fearing) and hydrophilic (water-loving) regions. This property allows 1,2-Dioleoyl-rac-glycerol to interact with both water and biological membranes.


Chemical Reactions Analysis

Synthesis:

1,2-Dioleoyl-rac-glycerol can be synthesized through various methods, including:

  • Acylation of glycerol with oleoyl chloride: This reaction involves the reaction of glycerol with two equivalents of oleoyl chloride in the presence of a catalyst.

Relevant Reactions:

  • Activation of PKC: 1,2-Dioleoyl-rac-glycerol binds to the C1 domain of PKC enzymes, leading to their activation. This activation plays a crucial role in various cellular signaling pathways [].
  • Substrate for lipid kinases: 1,2-Dioleoyl-rac-glycerol can be phosphorylated by enzymes like diacylglycerol kinase (DGK) and multisubstrate lipid kinase (MLK), leading to the formation of phosphatidic acid (PA) - another important signaling molecule.

Physical and Chemical Properties

  • Melting point: No data readily available for pure 1,2-Dioleoyl-rac-glycerol. However, DAGs typically exist as oils at room temperature.
  • Boiling point: Decomposes before boiling.
  • Solubility: Insoluble in water but soluble in organic solvents like chloroform and methanol.
  • Stability: Relatively stable under inert conditions but can undergo hydrolysis (breakdown by water) over time.

1,2-Dioleoyl-rac-glycerol acts as a second messenger in cellular signaling. It is produced in response to various stimuli, such as activation of G protein-coupled receptors. Once formed, 1,2-Dioleoyl-rac-glycerol binds and activates PKC enzymes. Activated PKCs phosphorylate various target proteins, leading to changes in cellular processes like cell proliferation, differentiation, and gene expression [].

XLogP3

14.3

Appearance

Assay:≥95%A solution in acetonitrile

Wikipedia

Glyceryl 1,2-dioleate

Dates

Modify: 2023-08-15

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